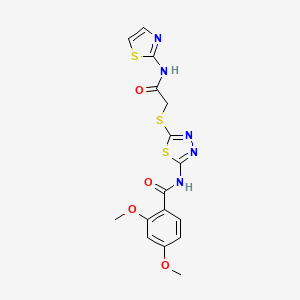
2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
Thiazoles and indoles are found in many potent biologically active compounds . They have been found to bind with high affinity to multiple receptors , which could potentially be the targets of the compound .
Mode of action
The mode of action of thiazoles and indoles can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Thiazoles and indoles are involved in a wide range of biochemical pathways due to their diverse biological activities. They can affect pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME properties of thiazoles and indoles can also vary greatly depending on the specific compound. Some are readily absorbed and metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of thiazoles and indoles can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles and indoles .
生物活性
The compound 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule incorporating a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure includes:
- Benzamide backbone
- Thiadiazole ring
- Thiazole group
- Dimethoxy substituents
Anticancer Properties
Research has indicated that compounds featuring the 1,3,4-thiadiazole and thiazole scaffolds exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell lines through various mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives can disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Key Kinases : The heteroatoms in the thiadiazole structure facilitate interactions with critical kinases involved in tumorigenesis, which may enhance the anticancer effects .
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human lung (A549) and liver (HepG2) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.52 |
| Compound B | HepG2 | 0.28 |
| Compound C | HCT116 | 3.29 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor (VEGF), thereby preventing tumor growth through reduced blood supply .
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of the compound, contributing to its overall therapeutic potential .
Case Studies
Several studies have investigated the biological activity of related thiadiazole compounds:
- Study on Thiadiazole Derivatives : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that modifications on the thiadiazole ring significantly affected their cytotoxicity against various cancer cell lines .
- In Vivo Models : Preclinical models have demonstrated that certain thiadiazole derivatives can reduce tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation .
属性
IUPAC Name |
2,4-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-24-9-3-4-10(11(7-9)25-2)13(23)19-15-20-21-16(28-15)27-8-12(22)18-14-17-5-6-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHDJQMWJVKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














